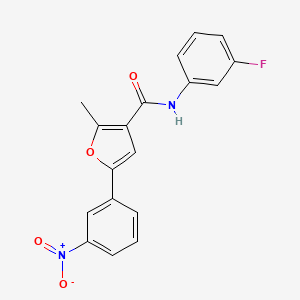

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Description

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic small molecule characterized by a furan core substituted with a methyl group at position 2, a 3-nitrophenyl group at position 5, and a 3-fluorophenyl carboxamide at position 2.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4/c1-11-16(18(22)20-14-6-3-5-13(19)9-14)10-17(25-11)12-4-2-7-15(8-12)21(23)24/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQXIZIQYVYNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The 3-fluorophenyl and 3-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of furan oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted furan carboxamides.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the furan ring and the aryl groups. Key comparisons include:

N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 22o)

- Substituents : 5-nitro furan-2-carboxamide with a 4-methoxy-3-(trifluoromethyl)phenyl group.

- Biological Activity: Demonstrated potent trypanocidal activity (67% yield in synthesis), suggesting nitro-furans’ relevance in antiparasitic drug development .

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

- Substituents : 5-nitro furan-2-carboxamide with a 3-(trifluoromethyl)phenyl group.

- Key Differences : The trifluoromethyl group at the meta position enhances lipophilicity (logP ~3.5), whereas the target compound’s 3-fluorophenyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity .

Furo[2,3-b]pyridine Derivatives (MedChemComm Examples)

- Substituents: Fused pyridine rings with fluorophenyl and trifluoroethylamino groups (e.g., compounds in –8).

- Key Differences : The pyridine fusion increases molecular complexity and planarity, likely improving target binding but reducing synthetic accessibility. The target compound’s simpler furan core may offer easier derivatization .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on substituent effects is outlined below:

Biological Activity

N-(3-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C16H14N2O4F

- Molecular Weight : 316.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and alterations in cell cycle progression.

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

| Biological Activity | Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Cytotoxicity | MTT Assay | MCF-7 (breast cancer) | 4.5 | Apoptosis induction |

| Cytotoxicity | MTT Assay | U-937 (leukemia) | 3.2 | Apoptosis induction |

| Anti-inflammatory | ELISA | RAW 264.7 (macrophages) | 10.0 | COX inhibition |

Case Studies

-

Study on MCF-7 Cell Line :

In a recent study, this compound was tested on the MCF-7 breast cancer cell line. The results indicated that the compound significantly reduced cell viability at concentrations as low as 4.5 µM, leading to increased apoptosis markers such as caspase-3 activation and PARP cleavage. -

Inflammation Modulation in RAW 264.7 Cells :

Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent through COX inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.